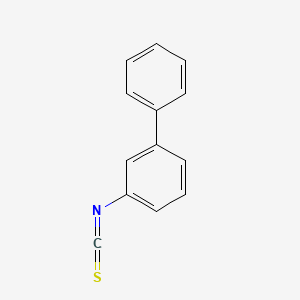3-Isothiocyanato-1,1'-biphenyl
CAS No.: 1510-25-4
Cat. No.: VC2108548
Molecular Formula: C13H9NS
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1510-25-4 |
|---|---|
| Molecular Formula | C13H9NS |
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | 1-isothiocyanato-3-phenylbenzene |
| Standard InChI | InChI=1S/C13H9NS/c15-10-14-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H |
| Standard InChI Key | YASUKDIZQBZXRW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)N=C=S |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)N=C=S |
Introduction
Chemical Identity and Structural Characteristics
3-Isothiocyanato-1,1'-biphenyl, also known as 3-Biphenyl isothiocyanate, is a biphenyl derivative featuring an isothiocyanate (-N=C=S) functional group at the meta position of one of the benzene rings. The compound consists of two linked phenyl rings with the isothiocyanate functional group providing its characteristic reactivity profile . The molecular structure includes a highly electrophilic carbon in the isothiocyanate group, making it susceptible to nucleophilic attack and contributing to its chemical versatility.
The compound is part of the broader class of aryl isothiocyanates, which have gained attention for their unique chemical properties and potential applications in various fields. The biphenyl backbone provides structural rigidity and hydrophobicity, while the isothiocyanate group introduces reactive functionality that can participate in a variety of chemical transformations.
Physical and Chemical Properties
3-Isothiocyanato-1,1'-biphenyl possesses distinct physical and chemical properties that are summarized in the following table:
The isothiocyanate functional group (-N=C=S) in this compound is highly reactive, particularly toward nucleophiles, making it valuable in various chemical reactions. The biphenyl structure contributes to its distinct physical properties, including its liquid state at room temperature despite having a relatively high molecular weight for a liquid organic compound .
Synthesis Methods
Several methods exist for synthesizing 3-Isothiocyanato-1,1'-biphenyl, with most approaches involving the conversion of a corresponding amine to an isothiocyanate. Based on available literature, the following general procedures can be adapted for its synthesis:
Synthesis from Corresponding Amine
The synthesis of isothiocyanates, including 3-Isothiocyanato-1,1'-biphenyl, commonly begins with the corresponding amine (3-aminobiphenyl). Three general procedures can be employed:
CS₂/K₂CO₃ Method (Procedure A)
This method involves treating the amine with carbon disulfide and potassium carbonate, followed by oxidation with sodium persulfate:
-
The primary amine (5.0 mmol) is combined with water (5 mL), CS₂ (0.9 mL, 12.5 mmol), and potassium carbonate (1.38 g, 10.0 mmol)
-
The mixture is stirred at room temperature overnight
-
Sodium persulfate (1.19 g, 5.0 mmol) and additional potassium carbonate (690 mg, 5.0 mmol) are added
-
After stirring for 1 hour, the product is extracted with ethyl acetate and purified by column chromatography
Thiophosgene Method (Procedure B)
This alternative approach uses thiophosgene, a more direct but hazardous reagent:
-
The amine (5.0 mmol) is dissolved in CH₂Cl₂ (25 mL) with saturated aqueous NaHCO₃ (25 mL)
-
Thiophosgene (460 μL, 6.0 mmol) is slowly added under strong stirring
-
After 1 hour, the organic layer is separated, and the product is purified by column chromatography
Thiocarbonyldiimidazole Method (Procedure C)
This modern, safer approach uses 1,1'-thiocarbonyldiimidazole as a thiophosgene substitute:
-
The amine (5.0 mmol) is dissolved in CH₂Cl₂ (15 mL)
-
1,1'-Thiocarbonyldiimidazole (1.07 g, 6.0 mmol) is added at room temperature
Related Compounds and Isomers
3-Isothiocyanato-1,1'-biphenyl belongs to a family of related compounds and isomers that have similar structures but potentially different properties and applications:
Positional Isomers
The most direct structural relatives are other positional isomers of biphenyl isothiocyanate:
-
2-Biphenyl isothiocyanate (2-Isothiocyanato-1,1'-biphenyl)
-
4-Biphenyl isothiocyanate (4-Isothiocyanato-1,1'-biphenyl)
-
Structure contains the isothiocyanate group at the para position of the biphenyl system
-
Structurally Related Compounds
Other compounds with similar structural elements include:
-
4-n-alkyl-4'-thiocyanatobiphenyl (nBT) series
Solubility and Formulation Considerations
The preparation of 3-Isothiocyanato-1,1'-biphenyl for various research applications requires consideration of its solubility characteristics:
Stock Solution Preparation
For preparing stock solutions at different concentrations, the following volumes of solvent would be required (calculated based on molecular weight) :
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 4.7331 mL | 23.6653 mL | 47.3306 mL |
| 5 mM | 0.9466 mL | 4.7331 mL | 9.4661 mL |
| 10 mM | 0.4733 mL | 2.3665 mL | 4.7331 mL |
Solubility Considerations
When preparing solutions:
-
Solvent selection should be based on the specific requirements of the intended application
-
DMSO (dimethyl sulfoxide) is commonly used for preparing concentrated stock solutions
-
For biological applications, dilution series may be required using appropriate buffer systems
-
Physical methods such as vortexing, ultrasound, or heating may aid dissolution
Spectroscopic Characteristics
Though detailed spectroscopic data for 3-Isothiocyanato-1,1'-biphenyl is limited in the available search results, related isothiocyanates provide insight into its likely spectroscopic features:
Spectroscopic Identification
Isothiocyanates, including 3-Isothiocyanato-1,1'-biphenyl, typically display characteristic spectroscopic features:
-
Infrared Spectroscopy: Strong absorption band around 2000-2100 cm⁻¹ due to the -N=C=S stretching
-
NMR Spectroscopy: The aromatic protons in the biphenyl structure would show characteristic patterns in the aromatic region (7-8 ppm)
-
Mass Spectrometry: Molecular ion peak at m/z 211, with fragmentation patterns characteristic of isothiocyanates and biphenyl structures
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume